Przewalskinic acid A
Overview
Description
Przewalskinic acid A is a rare, water-soluble phenolic acid found primarily in the herb Salvia przewalskii Maxim. It is known for its potent antioxidant activities and potential protective effects against brain and heart damage caused by ischemia-reperfusion . The compound is highly biologically active and has been the subject of various scientific studies due to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biotransformation process involves using a crude enzyme produced from the Aspergillus oryzae D30s strain . The enzyme hydrolyzes salvianolic acid B into przewalskinic acid A and danshensu. The preparation process involves the following steps:
- Hydrolysis of salvianolic acid B using the crude enzyme.
- Concentration of the this compound and danshensu solutions by vacuum evaporation.
- Purification using ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) and nuclear magnetic resonance (NMR) techniques .
Industrial Production Methods: The industrial production of this compound follows a similar biotransformation process. The crude enzyme from Aspergillus oryzae is used to hydrolyze salvianolic acid B, yielding this compound with a purity of 91.0% and a yield of over 86% .
Chemical Reactions Analysis
Types of Reactions: Przewalskinic acid A undergoes various chemical reactions, including:
Oxidation: The phenolic structure of this compound makes it susceptible to oxidation reactions, which can lead to the formation of quinones and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different reduced forms of this compound.
Scientific Research Applications
Przewalskinic acid A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic acid reactions and mechanisms.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Used in the development of antioxidant formulations and supplements.
Mechanism of Action
The mechanism of action of przewalskinic acid A involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells and tissues from damage. It targets various molecular pathways involved in oxidative stress and inflammation, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.
Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.
Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHXGOBGPWPCCK-DBLORFJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewalskinic acid A and where is it found?
A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []
Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?
A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []
Q4: Has the synthesis of this compound or related compounds been achieved?
A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.
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